molecular formula C13H19N5 B4521957 N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4521957
M. Wt: 245.32 g/mol
InChI Key: WITOIUOAIADTGD-UHFFFAOYSA-N
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Description

N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further cyclization to form the pyridazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to achieve the desired product .

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and other advanced techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can disrupt various biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can make it more effective for certain applications compared to other similar compounds.

Properties

IUPAC Name

N-cyclooctyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-2-4-6-11(7-5-3-1)15-12-8-9-13-16-14-10-18(13)17-12/h8-11H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITOIUOAIADTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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